(5Z)-1-(4-ethylphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound “(5Z)-1-(4-ethylphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a complex organic molecule that belongs to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-ethylphenyl derivatives, 3-methylbenzyl derivatives, and indole derivatives. The key steps may involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the dihydropyrimidine ring through cyclization reactions, often using catalysts or specific reaction conditions.
Thioxo Group Introduction: Incorporation of the thioxo group (S=O) into the molecule, which may require sulfur-containing reagents and specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of one functional group with another using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.
Receptor Binding: May interact with biological receptors, providing insights into receptor-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Antimicrobial Activity: Possible use as an antimicrobial agent against various pathogens.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: Binding to a receptor, altering its conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine Derivatives: Compounds with similar dihydropyrimidine core structures.
Indole Derivatives: Compounds containing indole moieties with various substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H25N3O2S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5Z)-1-(4-ethylphenyl)-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H25N3O2S/c1-3-20-11-13-23(14-12-20)32-28(34)25(27(33)30-29(32)35)16-22-18-31(26-10-5-4-9-24(22)26)17-21-8-6-7-19(2)15-21/h4-16,18H,3,17H2,1-2H3,(H,30,33,35)/b25-16- |
InChI Key |
IWMXFGLZUUADSO-XYGWBWBKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C)/C(=O)NC2=S |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C)C(=O)NC2=S |
Origin of Product |
United States |
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